![molecular formula C17H13BrN2OS B2440282 N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide CAS No. 304895-35-0](/img/structure/B2440282.png)

N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

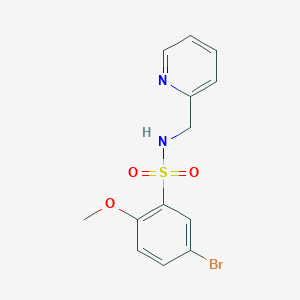

“N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom) at the 1 and 3 positions . The compound also contains a benzamide group and a bromophenyl group .

Synthesis Analysis

The synthesis of benzamides, which are part of the compound, can be achieved through direct condensation of carboxylic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis

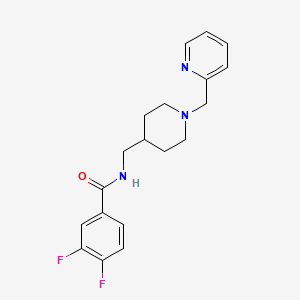

Thiadiazole derivatives, which include “this compound”, have shown a broad spectrum of activity against various pathogens . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Scientific Research Applications

Anticancer Potential

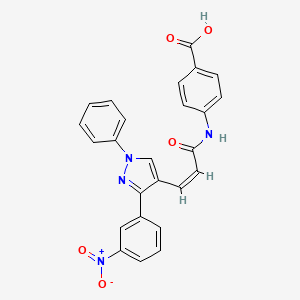

A notable application of N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide derivatives is in anticancer research. Studies have demonstrated that certain derivatives exhibit significant anticancer activities. For instance, derivatives designed and synthesized for anticancer evaluation showed moderate to excellent activities against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds, in some cases, presented higher anticancer activities than etoposide, a reference drug, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

Antifungal Applications

Another significant area of application is in developing antifungal agents. Research into new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives aimed at exploring their potential as antifungal agents. These compounds were synthesized and screened for antifungal activity, indicating the role of this compound derivatives in addressing fungal infections (Narayana et al., 2004).

Supramolecular Gelators

Additionally, certain N-(thiazol-2-yl)benzamide derivatives have been identified as a new series of supramolecular gelators. These compounds have shown the ability to form gels in ethanol/water and methanol/water mixtures, demonstrating their potential in material science for creating stable gels with low minimum gelator concentrations. The gelation behavior is influenced by methyl functionality and multiple non-covalent interactions, including π-π interaction and cyclic N–H⋯N and S⋯O interaction, showcasing the versatility of these derivatives in developing new materials (Yadav & Ballabh, 2020).

Antimicrobial and Antiproliferative Activities

Research has also extended into the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, investigating their antimicrobial and anti-proliferative activities. This exploration contributes to the understanding of the biological properties of these compounds, indicating their potential in medicinal chemistry for developing new therapeutic agents with antimicrobial and anti-proliferative properties (Mansour et al., 2020).

Mechanism of Action

Target of Action

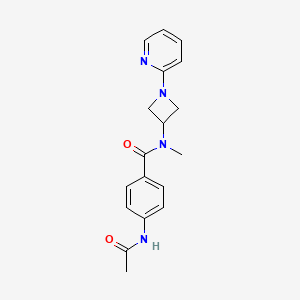

Similar compounds with thiazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to a range of potential effects . For instance, some thiazole derivatives have been found to interact with topoisomerase II, causing DNA double-strand breaks and ultimately leading to cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (373274) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been found to cause g1-phase arrests in hela cells, inhibiting growth by stopping division before another dna synthesis phase starts .

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)10-15-11-19-17(22-15)20-16(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQDDZVSJBSIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)

![N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2440204.png)

![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2440213.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)

![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)